4-Chloro-3H-indole
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Overview
Description
4-Chloro-3H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds. The addition of a chlorine atom at the 4th position of the indole ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-indole typically involves the chlorination of indole derivatives. One common method is the reaction of indole with N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert this compound to 4-chloroindoline.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Oxindoles
Reduction: 4-Chloroindoline
Substitution: Various substituted indoles depending on the reagent used.
Scientific Research Applications
4-Chloro-3H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
4-Bromo-3H-indole: Similar to 4-Chloro-3H-indole but with a bromine atom instead of chlorine.
4-Fluoro-3H-indole: Contains a fluorine atom at the 4th position.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. This makes it more reactive in certain substitution reactions compared to its analogs. Additionally, the chlorine atom can influence the compound’s biological activity, potentially enhancing its efficacy in various applications .
Properties
CAS No. |
740058-59-7 |
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Molecular Formula |
C8H6ClN |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
4-chloro-3H-indole |
InChI |
InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,5H,4H2 |
InChI Key |
NPBQYKYHAYBCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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